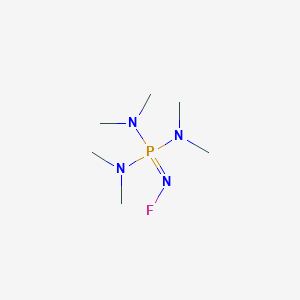

Fluorophosphazene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

113827-73-9 |

|---|---|

分子式 |

C6H18FN4P |

分子量 |

196.21 g/mol |

IUPAC 名称 |

N-[bis(dimethylamino)-fluoroimino-λ5-phosphanyl]-N-methylmethanamine |

InChI |

InChI=1S/C6H18FN4P/c1-9(2)12(8-7,10(3)4)11(5)6/h1-6H3 |

InChI 键 |

GRPIQKZLNSCFTB-UHFFFAOYSA-N |

规范 SMILES |

CN(C)P(=NF)(N(C)C)N(C)C |

产品来源 |

United States |

Foundational & Exploratory

Ring-Opening Polymerization of Hexachlorocyclotriphosphazene to Fluorophosphazenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorophosphazenes through the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene (HCCP). It details the experimental protocols for the formation of the key intermediate, poly(dichlorophosphazene), and its subsequent conversion to fluorinated derivatives. This document is intended to serve as a practical resource for researchers in materials science, polymer chemistry, and drug development, offering detailed methodologies and comparative data to support further innovation in this field.

Introduction to Fluorophosphazenes

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of these polymers can be extensively tailored by the substitution of various organic or organometallic side groups onto the phosphorus atoms. Fluorophosphazenes, in particular, have garnered significant interest due to their unique combination of properties, including high thermal stability, chemical resistance, low-temperature flexibility, and biocompatibility. These characteristics make them highly attractive for a wide range of applications, from high-performance elastomers to advanced biomedical materials and drug delivery systems.

The most common and versatile method for synthesizing polyphosphazenes is the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene (HCCP), followed by macromolecular substitution of the chlorine atoms. This two-step process allows for a high degree of control over the final polymer structure and properties. This guide will focus on the synthesis of fluorophosphazenes, covering both the introduction of fluoroalkoxy side groups and the direct fluorination of the phosphazene backbone.

Synthesis of Poly(dichlorophosphazene) via Thermal Ring-Opening Polymerization

The foundational step in the synthesis of most polyphosphazenes is the conversion of the cyclic trimer, hexachlorocyclotriphosphazene (HCCP), to the linear polymer, poly(dichlorophosphazene) (PDCP). This is typically achieved through a thermal ring-opening polymerization.[1]

Experimental Protocol: Thermal ROP of HCCP

This protocol describes the bulk polymerization of HCCP in a sealed ampoule.

Materials:

-

Hexachlorocyclotriphosphazene (HCCP, (NPCl₂)₃)

-

High-vacuum pump

-

Schlenk line

-

Glass ampoule

-

High-temperature oven or furnace

Procedure:

-

Purification of HCCP: HCCP is purified by sublimation or recrystallization to remove any impurities that may affect the polymerization process.

-

Ampoule Preparation: A clean, dry glass ampoule is charged with the purified HCCP.

-

Degassing: The ampoule is attached to a high-vacuum line and evacuated to a pressure of approximately 10⁻³ torr. The ampoule is gently heated to melt the HCCP and remove any trapped volatiles. This process is repeated several times.

-

Sealing: The ampoule is sealed under vacuum using a high-temperature torch.

-

Polymerization: The sealed ampoule is placed in a preheated oven or furnace and heated to 250 °C. The polymerization is allowed to proceed for a designated period, typically ranging from 24 to 72 hours.[2][3] The progress of the polymerization can be monitored by observing the increase in viscosity of the molten HCCP.

-

Isolation of PDCP: After the desired polymerization time, the ampoule is cooled to room temperature. The ampoule is carefully opened, and the resulting viscous polymer, poly(dichlorophosphazene), is dissolved in a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF). The solution is then filtered to remove any insoluble cross-linked material. The soluble, uncross-linked PDCP is used immediately in the subsequent substitution reactions due to its sensitivity to moisture.[3]

Conversion of Poly(dichlorophosphazene) to Fluorophosphazenes

The highly reactive P-Cl bonds in poly(dichlorophosphazene) allow for the facile introduction of a wide variety of side groups. For the synthesis of fluorophosphazenes, two primary strategies are employed: macromolecular substitution with fluorine-containing nucleophiles and direct fluorination of the PDCP backbone.

Synthesis of Poly[bis(trifluoroethoxy)phosphazene]

A widely studied class of fluorophosphazenes are those containing fluoroalkoxy side groups. Poly[bis(2,2,2-trifluoroethoxy)phosphazene] (PTFEP) is a prominent example, known for its biocompatibility and use in medical device coatings.[4][5]

Materials:

-

Poly(dichlorophosphazene) (PDCP) solution in anhydrous THF

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,2,2-Trifluoroethanol

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk line and standard inert atmosphere techniques

Procedure:

-

Preparation of Sodium Trifluoroethoxide: A solution of 2,2,2-trifluoroethanol in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium trifluoroethoxide.

-

Substitution Reaction: The freshly prepared solution of sodium trifluoroethoxide is slowly added to the solution of poly(dichlorophosphazene) in THF at room temperature. The reaction mixture is then heated to reflux and stirred for 24-48 hours to ensure complete substitution of the chlorine atoms.

-

Purification of PTFEP: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated sodium chloride. The filtrate is concentrated under reduced pressure, and the polymer is precipitated by adding the concentrated solution to a non-solvent, such as hexane or water.[6] The precipitated polymer is collected by filtration, redissolved in THF, and reprecipitated to further purify it. The final product is dried under vacuum to yield a white, fibrous solid.

Synthesis of Poly(difluorophosphazene)

Direct fluorination of poly(dichlorophosphazene) results in the formation of poly(dithis compound) [(NPF₂)n], a polymer with a fully inorganic backbone.

Materials:

-

Poly(dichlorophosphazene) (PDCP)

-

Sodium fluoride (NaF), anhydrous and finely powdered

-

Anhydrous, high-boiling point solvent (e.g., sulfolane or nitrobenzene)

-

Schlenk line and standard inert atmosphere techniques

Procedure:

-

Reaction Setup: A solution or suspension of poly(dichlorophosphazene) in a suitable high-boiling point anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer, under an inert atmosphere.

-

Fluorination: A stoichiometric excess of finely powdered, anhydrous sodium fluoride is added to the PDCP solution. The reaction mixture is heated to a high temperature (typically >200 °C) and stirred vigorously for an extended period (e.g., 48-72 hours) to facilitate the heterogeneous reaction.

-

Purification of Poly(dithis compound): After cooling, the reaction mixture is diluted with a suitable solvent and filtered to remove the excess sodium fluoride and the precipitated sodium chloride. The polymer is then isolated by precipitation into a non-solvent and purified by repeated dissolution and precipitation steps. The final product is dried under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(dichlorophosphazene) and its fluorinated derivatives.

Table 1: Thermal Ring-Opening Polymerization of HCCP to PDCP

| Parameter | Value | Reference |

| Polymerization Temperature | 250 °C | [2][3] |

| Polymerization Time | 24 - 72 hours | [2] |

| Yield (soluble polymer) | 30 - 70% | [1] |

| Weight Average Molecular Weight (Mw) | > 1 x 10⁶ g/mol | [7] |

| Polydispersity Index (PDI) | ≥ 2 | [7] |

Table 2: Synthesis of Poly[bis(trifluoroethoxy)phosphazene] (PTFEP)

| Parameter | Value | Reference |

| Reaction Temperature | Reflux in THF | [6] |

| Reaction Time | 24 - 48 hours | - |

| Yield | > 80% | [6] |

| Weight Average Molecular Weight (Mw) | 1.12 x 10⁵ g/mol | [6] |

| Polydispersity Index (PDI) | 1.83 | [6] |

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Ring-Opening Polymerization of HCCP to PDCP.

Caption: Overall workflow for this compound synthesis.

Caption: Logical decision flow in this compound synthesis.

Conclusion

The ring-opening polymerization of hexachlorocyclotriphosphazene provides a robust and versatile platform for the synthesis of a wide array of fluorophosphazenes. By carefully controlling the polymerization conditions and the subsequent macromolecular substitution or fluorination reactions, polymers with tailored properties can be achieved. This technical guide offers a foundational understanding and practical protocols for researchers entering this exciting field, with the aim of facilitating further advancements in the design and application of these remarkable materials, particularly in the realms of advanced materials and biomedical engineering. The detailed methodologies and comparative data presented herein are intended to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]

- 4. Crosslinkable fluorophenoxy-substituted poly[bis(octafluoropentoxy) phosphazene] biomaterials with improved antimicrobial effect and hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties and clinical development of a novel coating technology: the poly[bis(trifluoroethoxy)phosphazene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Principles of Fluorophosphazene Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorophosphazene chemistry, a field with significant and expanding applications in materials science and drug development. From their unique bonding and structural characteristics to their versatile reactivity and the tailored synthesis of advanced polymers, this document serves as a core reference for professionals engaged in cutting-edge research.

Introduction to Phosphazenes

Phosphazenes are a class of compounds characterized by a backbone of alternating phosphorus and nitrogen atoms. The most common starting material in phosphazene chemistry is hexachlorocyclotriphosphazene, (NPCl₂₎₃, a cyclic trimer. The remarkable versatility of phosphazene chemistry stems from the ability to substitute the chlorine atoms with a wide variety of organic or organometallic side groups, leading to a vast library of compounds with tunable properties.

Fluorophosphazenes, in particular, have garnered significant interest due to the unique properties imparted by the fluorine-containing side groups. These properties include enhanced thermal and chemical stability, hydrophobicity, biocompatibility, and unique electronic characteristics, making them highly valuable for applications in drug delivery, biomedical implants, flame-retardant materials, and advanced electrolytes.[1][2]

Bonding and Structure

The bonding in the phosphazene ring is a subject of considerable interest. The P-N bonds within the cyclic trimer are all of equal length, suggesting a delocalized electron system.[3] Early theories proposed a form of aromaticity involving d-orbital participation from phosphorus, but more recent computational studies suggest a more complex picture involving a combination of polar covalent σ-bonds and π-bonding that does not necessarily confer traditional aromaticity.

The introduction of fluorine-containing side groups can influence the electronic properties and conformation of the phosphazene backbone. The high electronegativity of fluorine can affect the polarization of the P-N bond and the overall stability of the molecule.

Table 1: Structural Data of Hexachlorocyclotriphosphazene

| Parameter | Value |

| P-N Bond Length | 1.581 Å[4] |

| P-Cl Bond Length | 1.991–1.995 Å[4] |

| N-P-N Angle | 118.4°[4] |

| P-N-P Angle | 121.4°[4] |

| Cl-P-Cl Angle | 101°[3] |

Synthesis of Fluorophosphazenes

The synthesis of fluorophosphazenes typically follows a multi-step process, starting from the commercially available hexachlorocyclotriphosphazene. The general synthetic strategy involves the initial synthesis of the chlorinated precursor followed by substitution with fluorine-containing nucleophiles.

Diagram 1: General Synthesis Pathway for Poly(organophosphazenes)

Caption: General synthesis route from precursors to poly(organophosphazenes).

Synthesis of Hexachlorocyclotriphosphazene ((NPCl₂)₃)

The most common laboratory and industrial synthesis of hexachlorocyclotriphosphazene involves the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in an inert solvent such as chlorobenzene or tetrachloroethane.[5]

Experimental Protocol:

-

Reactants: Phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) in a 1:1 molar ratio.

-

Solvent: Dry chlorobenzene.

-

Catalyst: Anhydrous metal halides such as MgCl₂ or ZnCl₂ can be used to improve the reaction rate and yield.

-

Procedure: a. A mixture of PCl₅, NH₄Cl, and the catalyst in chlorobenzene is heated to reflux (approximately 130-140 °C). b. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 4-6 hours). c. During the reaction, hydrogen chloride (HCl) gas is evolved and should be scrubbed. d. After completion, the hot solution is filtered to remove any unreacted NH₄Cl and the catalyst. e. The solvent is then removed under reduced pressure to yield crude hexachlorocyclotriphosphazene.

-

Purification: The crude product is purified by recrystallization from a non-polar solvent like hexane or by vacuum sublimation.[6]

Ring-Opening Polymerization (ROP) of (NPCl₂)₃

To produce high molecular weight polymers, hexachlorocyclotriphosphazene is subjected to thermal ring-opening polymerization (ROP). This process yields poly(dichlorophosphazene), a reactive polymeric intermediate.

Experimental Protocol:

-

Starting Material: Highly purified hexachlorocyclotriphosphazene. Purity is critical to obtain high molecular weight, un-crosslinked polymer.

-

Procedure: a. A sample of (NPCl₂)₃ is sealed in a glass ampoule under vacuum. b. The ampoule is heated in an oven at a temperature of 210-250 °C.[7] c. The polymerization is allowed to proceed for a period of 24-72 hours. The viscosity of the melt will increase significantly as the polymerization progresses. d. The reaction is stopped before it reaches a cross-linked, insoluble state. The optimal polymerization time depends on the temperature and purity of the monomer. e. The resulting poly(dichlorophosphazene) is a transparent, rubbery solid that is soluble in solvents like tetrahydrofuran (THF) and benzene.

Synthesis of Poly(fluorophosphazenes) via Nucleophilic Substitution

The highly reactive P-Cl bonds in poly(dichlorophosphazene) are readily susceptible to nucleophilic attack. This allows for the introduction of a wide variety of side chains, including fluoroalkoxy groups. The synthesis of poly[bis(trifluoroethoxy)phosphazene], one of the most well-studied fluorophosphazenes, is a prime example.

Experimental Protocol:

-

Reactants: Poly(dichlorophosphazene) and sodium trifluoroethoxide (NaOCH₂CF₃).

-

Solvent: Anhydrous tetrahydrofuran (THF) or dioxane.

-

Procedure: a. Sodium trifluoroethoxide is prepared by reacting sodium metal with an excess of trifluoroethanol in anhydrous THF under an inert atmosphere. b. A solution of poly(dichlorophosphazene) in anhydrous THF is prepared separately. c. The solution of sodium trifluoroethoxide is added dropwise to the stirred solution of poly(dichlorophosphazene) at room temperature. d. The reaction mixture is then typically heated to reflux for 12-24 hours to ensure complete substitution of the chlorine atoms. e. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for P-Cl and the appearance of the signal for P-OR.

-

Purification: a. After the reaction is complete, the solution is cooled, and the precipitated sodium chloride is removed by filtration or centrifugation. b. The polymer is isolated by precipitation into a non-solvent such as water or hexane. c. The polymer is then washed repeatedly and dried under vacuum.

Reactivity of Fluorophosphazenes

The reactivity of fluorophosphazenes is largely dictated by the nature of the side chains. The P-N backbone is generally stable. For poly(fluoroalkoxyphosphazenes), the primary mode of reactivity involves the functional groups on the side chains, if any are present. The strong C-F bonds and the stability of the fluoroalkoxy groups contribute to the overall chemical inertness of these polymers.

Characterization

A variety of spectroscopic techniques are essential for the characterization of fluorophosphazenes.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Typical Observations |

| ³¹P NMR | A single sharp resonance in the range of -5 to -10 ppm is characteristic of a fully substituted poly(alkoxyphosphazene). The disappearance of the broad signal around -18 to -20 ppm for poly(dichlorophosphazene) confirms complete substitution.[8] |

| ¹⁹F NMR | The chemical shifts and coupling patterns in ¹⁹F NMR provide detailed information about the structure of the fluorine-containing side groups. For a -OCH₂CF₃ group, a triplet is typically observed.[9][10] |

| FTIR | Strong absorbances in the region of 1200-1300 cm⁻¹ are characteristic of the P=N stretching vibration of the phosphazene backbone. Strong C-F stretching bands are also observed in the 1000-1200 cm⁻¹ region.[11][12] |

Applications in Drug Development

The unique properties of fluorophosphazenes make them attractive candidates for various applications in drug development and biomedical engineering.

-

Drug Delivery: Their biocompatibility, biodegradability (which can be tuned by the side-chain chemistry), and ability to form microspheres, hydrogels, and nanoparticles make them excellent vehicles for controlled drug release.[13]

-

Biomaterials and Tissue Engineering: Fluorophosphazenes are being investigated for use in medical implants and as scaffolds for tissue regeneration due to their biostability and low inflammatory response.

-

Medical Imaging: The incorporation of ¹⁹F atoms allows for the potential use of these materials as contrast agents in magnetic resonance imaging (MRI).

Diagram 2: Logical Relationships in this compound Applications

Caption: Key properties of fluorophosphazenes and their applications in drug development.

Conclusion

This compound chemistry offers a versatile platform for the design and synthesis of advanced materials with a wide range of tunable properties. For researchers in drug development, these polymers present exciting opportunities for creating novel drug delivery systems, biocompatible implants, and advanced diagnostic tools. A thorough understanding of their synthesis, structure, and reactivity is crucial for harnessing their full potential in addressing contemporary challenges in medicine and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 3. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 4. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Poly(dichlorophosphazene) - Wikipedia [en.wikipedia.org]

- 8. people.uleth.ca [people.uleth.ca]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Using density functional theory to interpret the infrared spectra of flexible cyclic phosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency [mdpi.com]

Structural Diversity in Fluorinated Polyphosphazenes: A Technical Guide for Researchers

Introduction

Polyphosphazenes are a unique class of hybrid inorganic-organic polymers characterized by a backbone of alternating phosphorus and nitrogen atoms. This structure provides a remarkable degree of rotational freedom, leading to high flexibility. The properties of polyphosphazenes can be extensively tailored by attaching various organic side groups to the phosphorus atoms, a feature that has led to their exploration in a wide range of applications, from high-performance elastomers to advanced biomaterials.[1]

The incorporation of fluorine into the side chains of polyphosphazenes imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and biocompatibility.[2] This has made fluorinated polyphosphazenes particularly attractive for biomedical applications, such as drug delivery, tissue engineering, and as coatings for medical devices.[1][3] The structural diversity of these polymers, achieved by varying the type and ratio of fluorinated and non-fluorinated side groups, allows for the fine-tuning of their physical, chemical, and biological characteristics to meet the demands of specific applications.[4] This technical guide provides an in-depth overview of the structural diversity in fluorinated polyphosphazenes, focusing on their synthesis, characterization, and applications in the field of drug development.

Synthesis and Structural Control

The most prevalent method for synthesizing fluorinated polyphosphazenes is a two-step process. The first step involves the thermal ring-opening polymerization of hexachlorocyclotriphosphazene ((NPCl2)3) to produce the reactive intermediate, polydichlorophosphazene ((NPCl2)n).[1] This is followed by the macromolecular substitution of the chlorine atoms with fluorinated organic nucleophiles, such as fluoroalkoxides or fluoroaryloxides.[5]

The structural diversity of fluorinated polyphosphazenes can be achieved through several strategies during the synthesis process:

-

Mixed-substituent polymers: By introducing a stoichiometric mixture of two or more different nucleophiles, a random distribution of side groups along the polymer chain can be achieved. This approach is often used to disrupt the crystallinity of single-substituent polymers, leading to the formation of amorphous elastomers with low glass transition temperatures.[1]

-

Sequential substitution: The controlled, sequential addition of different nucleophiles can lead to the formation of block or segmented copolymers, allowing for more precise control over the polymer architecture and properties.

-

Control of molecular weight: Living cationic polymerization methods have been developed to produce poly(dichlorophosphazene) with controlled molecular weights and narrow polydispersities, offering greater control over the final properties of the substituted polymers.[6]

Below is a generalized experimental protocol for the synthesis of a common fluorinated polyphosphazene, poly[bis(trifluoroethoxy)phosphazene] (PTFEP).

Experimental Protocols

Synthesis of Poly[bis(trifluoroethoxy)phosphazene] (PTFEP)

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl2)3)

-

2,2,2-Trifluoroethanol (CF3CH2OH)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Dry nitrogen or argon gas

Procedure:

-

Preparation of Sodium Trifluoroethoxide: In a flame-dried, round-bottom flask under a nitrogen atmosphere, a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous THF is then added, and the flask is cooled in an ice bath. A solution of 2,2,2-trifluoroethanol in anhydrous THF is added dropwise to the NaH suspension with stirring. The reaction is allowed to proceed at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium trifluoroethoxide (NaOCH2CF3).

-

Ring-Opening Polymerization of (NPCl2)3: Hexachlorocyclotriphosphazene is purified by sublimation. The purified (NPCl2)3 is placed in a thick-walled glass ampoule, which is then evacuated and sealed under vacuum. The ampoule is heated in an oven at 250 °C for 24-48 hours to induce ring-opening polymerization, yielding polydichlorophosphazene ((NPCl2)n) as a whitish, rubbery solid. The ampoule is then carefully opened in a dry environment.

-

Macromolecular Substitution: The polydichlorophosphazene is dissolved in anhydrous toluene in a flame-dried, round-bottom flask under a nitrogen atmosphere. The previously prepared solution of sodium trifluoroethoxide in THF is then added slowly to the polymer solution with vigorous stirring. The reaction mixture is heated to reflux and maintained at that temperature for 12-24 hours to ensure complete substitution of the chlorine atoms.

-

Purification of PTFEP: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated sodium chloride. The polymer is then precipitated by adding the filtrate to a large volume of a non-solvent, such as water or methanol. The precipitated polymer is collected, redissolved in a suitable solvent like acetone or THF, and reprecipitated. This dissolution-precipitation process is repeated several times to purify the polymer. The final product, poly[bis(trifluoroethoxy)phosphazene], is dried under vacuum to a constant weight.

The following diagram illustrates the general workflow for the synthesis of fluorinated polyphosphazenes.

Caption: General workflow for the synthesis of fluorinated polyphosphazenes.

Characterization of Structural Diversity

A variety of analytical techniques are employed to characterize the structure of fluorinated polyphosphazenes. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the chemical structure and the degree of substitution.

-

31P NMR Spectroscopy: This is a key technique for analyzing polyphosphazenes. The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the side groups attached to it. For example, the phosphorus signal in the starting material, polydichlorophosphazene, appears at approximately -18 ppm.[7] Upon complete substitution with trifluoroethoxy groups to form PTFEP, this signal shifts to around -7 to -8 ppm. In mixed-substituent polymers, different phosphorus environments will give rise to distinct signals, allowing for the quantification of the different repeating units.

-

19F and 1H NMR Spectroscopy: These techniques are used to confirm the presence and structure of the fluorinated and non-fluorinated organic side groups, respectively. Integration of the signals in these spectra can be used to determine the ratio of different substituents in the polymer.

-

Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.

31P NMR Analysis of Fluorinated Polyphosphazenes

Sample Preparation:

-

Approximately 20-30 mg of the dry polyphosphazene sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl3), deuterated acetone, or deuterated THF) in an NMR tube.

-

An external standard, such as 85% phosphoric acid (H3PO4), is typically used for referencing the chemical shifts to 0 ppm.[8]

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically employed.

-

Relaxation Delay (d1): A relaxation delay of 5-10 seconds is used to ensure full relaxation of the phosphorus nuclei for accurate quantitative analysis.

-

Number of Scans: A sufficient number of scans (e.g., 128 or more) are acquired to achieve a good signal-to-noise ratio.

Quantitative Structural and Physical Property Data

The structural diversity of fluorinated polyphosphazenes leads to a wide range of physical properties. The following tables summarize some key quantitative data for selected fluorinated polyphosphazenes.

| Polymer Name | Abbreviation | Fluorinated Side Group(s) | 31P NMR Chemical Shift (ppm) | Reference(s) |

| Poly(dichlorophosphazene) | PDCP | -Cl | ~ -18 | [7] |

| Poly[bis(trifluoroethoxy)phosphazene] | PTFEP | -OCH2CF3 | ~ -7 to -8 | [9] |

| Poly[di(carboxylatophenoxy)phosphazene]-F | PCPP-F | -OC6H3F(COO-) | ~ -19.7 | [5] |

| Polymer Name | Abbreviation | Fluorine Content (wt%) | Glass Transition Temperature (Tg) (°C) | Reference(s) |

| Poly[bis(trifluoroethoxy)phosphazene] | PTFEP | ~47.3% | -66 to -47 | [10] |

| Poly[bis(octafluoropentoxy)phosphazene] | POFPP | ~64.8% | -42.9 | [10] |

| Cationic Fluorinated Copolyphosphazene | 5a | Varies | -24 | |

| Cationic Fluorinated Copolyphosphazene | 5b | Varies | -21 |

Applications in Drug Development

The unique properties of fluorinated polyphosphazenes make them highly suitable for various applications in drug development, particularly in drug delivery systems. Their biocompatibility, tunable degradation rates, and ability to be formulated into nanoparticles, hydrogels, and microspheres are key advantages.[1]

The fluorination of polyphosphazenes can enhance their ability to cross cellular membranes, a crucial step for the intracellular delivery of therapeutic agents.[5] Many drug delivery systems based on nanoparticles are taken up by cells through endocytosis, which results in the nanoparticles being trapped within endosomes. For the therapeutic payload to reach its target in the cytoplasm, it must escape from the endosome.

Some fluorinated polyphosphazenes are designed to be pH-responsive. The interior of an endosome is more acidic (pH 5.0-6.5) than the cytoplasm (pH ~7.4). This pH difference can be exploited to trigger the disruption of the endosomal membrane. For instance, polyphosphazenes with carboxylate side groups can become protonated in the acidic endosomal environment, leading to a change in their conformation and an increase in their hydrophobicity.[1] This can cause the polymer to interact with and destabilize the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm.[1] This mechanism is often referred to as the "proton sponge effect" or pH-dependent membrane disruption.

The following diagram illustrates the proposed mechanism of endosomal escape for a pH-responsive fluorinated polyphosphazene-based drug delivery system.

Caption: pH-triggered endosomal escape of a drug-loaded fluorinated polyphosphazene nanoparticle.

Conclusion

The structural diversity of fluorinated polyphosphazenes offers a versatile platform for the development of advanced materials with tailored properties. Through controlled synthesis and the judicious selection of fluorinated and non-fluorinated side groups, it is possible to create polymers with a wide range of physical and biological characteristics. This adaptability makes them particularly promising for applications in drug development, where precise control over properties such as biocompatibility, degradation, and interaction with biological membranes is paramount. The ability to engineer fluorinated polyphosphazenes that can respond to physiological cues, such as pH changes, opens up new possibilities for the design of intelligent drug delivery systems that can overcome cellular barriers and deliver therapeutic agents to their site of action with high efficiency. Further research into the structure-property relationships of these fascinating polymers will undoubtedly lead to the development of even more sophisticated and effective materials for biomedical applications.

References

- 1. Self-assembly of polyphosphazene immunoadjuvant with poly(ethylene oxide) enables advanced nanoscale delivery modalities and regulated pH-dependent cellular membrane activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris.unive.it [iris.unive.it]

- 9. Polyphosphazene-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Properties of Mixed-Substituent Fluorophosphazene High Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of mixed-substituent fluorophosphazene high polymers. These inorganic-organic hybrid polymers, with their unique phosphorus-nitrogen backbone, offer exceptional thermal stability, chemical resistance, and tunable properties, making them highly valuable in advanced applications, including as elastomers, coatings, and biomedical devices.[1] This document summarizes key quantitative thermal data, details common experimental protocols for their characterization, and presents visual workflows to elucidate the synthesis and analysis of these versatile materials.

Introduction to this compound High Polymers

Polyphosphazenes are a class of polymers characterized by a backbone of alternating phosphorus and nitrogen atoms.[1] Each phosphorus atom is typically bonded to two organic side groups. The introduction of fluorine-containing side groups (fluoroalkoxy or fluoroaryloxy groups) imparts several desirable properties, including enhanced thermal stability, hydrophobicity, and chemical inertness. By employing a mixture of different substituent groups on the same polymer chain, the crystallinity of the polymer can be disrupted, leading to the formation of amorphous elastomers with low glass transition temperatures (Tg).[2] This ability to precisely tune the physical and thermal properties by varying the nature and ratio of the side groups is a key advantage of mixed-substituent this compound high polymers.

Synthesis of Mixed-Substituent this compound Polymers

The most common route for synthesizing these polymers is a two-step process.[2] The first step involves the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene ((NPCl₂)₃) to produce high molecular weight poly(dichlorophosphazene). This is followed by the nucleophilic substitution of the chlorine atoms with a mixture of organic nucleophiles, such as the sodium salts of fluoroalcohols and other alcohols or phenols. The random distribution of these different side groups along the polymer chain is crucial for achieving the desired elastomeric properties.

References

An In-depth Technical Guide to Poly(organophosphazene) Chemistry for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Versatile World of Poly(organophosphazenes), from Fundamental Chemistry to Advanced Biomedical Applications.

Poly(organophosphazenes) represent a unique and highly versatile class of hybrid inorganic-organic polymers. Characterized by a backbone of alternating phosphorus and nitrogen atoms, these polymers offer a remarkable degree of tunability in their physical, chemical, and biological properties. This adaptability stems from the two side groups attached to each phosphorus atom, which can be readily modified through macromolecular substitution. This guide provides a comprehensive overview of poly(organophosphazene) chemistry, with a focus on their synthesis, properties, and applications in the field of drug development.

Core Chemistry and Synthesis

The most prevalent method for synthesizing poly(organophosphazenes) is a two-step process involving the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene ([N=PCl₂]₃), followed by the macromolecular substitution of the resulting poly(dichlorophosphazene) ([N=PCl₂]n).[1][2]

Ring-Opening Polymerization (ROP)

The initial step involves the thermal ROP of hexachlorocyclotriphosphazene, a cyclic trimer. This reaction is typically carried out in a sealed glass tube under vacuum at high temperatures, usually around 250°C, for several hours.[1][3] The high temperature induces the cleavage of a P-Cl bond, generating a cationic phosphazenium species that initiates the polymerization by attacking another trimer ring.[3] This process results in a linear, high molecular weight poly(dichlorophosphazene), which is a highly reactive and moisture-sensitive intermediate.[4][5] Due to the reactive nature of the P-Cl bonds, this polymer must be handled under anhydrous conditions to prevent cross-linking and hydrolysis.[4]

Macromolecular Substitution

The versatility of poly(organophosphazenes) arises from the second step: macromolecular substitution. The highly reactive P-Cl bonds in poly(dichlorophosphazene) are susceptible to nucleophilic attack, allowing for the replacement of the chlorine atoms with a vast array of organic side groups.[6] This substitution reaction is the key to tailoring the polymer's properties. By carefully selecting the nucleophiles, researchers can control characteristics such as solubility, hydrophobicity, degradability, and biological activity.[7] Common nucleophiles include alkoxides, aryloxides, and primary or secondary amines.[5] Mixed-substituent polymers can also be synthesized by reacting poly(dichlorophosphazene) with two or more different nucleophiles, either simultaneously or sequentially. This approach allows for even finer control over the final properties of the polymer.[5]

A schematic of the primary synthesis pathway for poly(organophosphazenes) is presented below.

Tailoring Properties through Side-Group Engineering

The properties of poly(organophosphazenes) are intricately linked to the nature of their side groups. This section explores how different side groups influence key characteristics of these polymers.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(organophosphazenes) can be tuned over a wide range, from as low as -100°C to over 100°C, simply by altering the side groups.[8] Polymers with small or highly flexible side groups, such as methoxy or ethoxy groups, exhibit low Tg values and are typically elastomers at room temperature. Conversely, bulky or rigid side groups, like aryloxy groups, increase the Tg, resulting in more rigid materials.[8]

Degradation

The biodegradability of poly(organophosphazenes) is a key feature for their use in biomedical applications. The degradation mechanism primarily involves the hydrolysis of the phosphorus-nitrogen backbone to produce non-toxic products such as phosphates and ammonia.[2] The rate of degradation is highly dependent on the nature of the side groups.[2] For instance, polyphosphazenes with amino acid ester side groups are hydrolytically sensitive and their degradation rates can be controlled by the choice of the amino acid and the ester group.[8][9] Hydrophilic side groups generally lead to faster degradation, as they allow for greater water penetration to the polymer backbone.[2] In contrast, hydrophobic side groups can shield the backbone from hydrolysis, resulting in slower degradation rates.[2]

The degradation of poly(organophosphazenes) is often accelerated in acidic conditions due to the protonation of the backbone nitrogen atoms, which facilitates hydrolytic cleavage.[2]

A simplified representation of the hydrolytic degradation of a poly(organophosphazene) with amino acid ester side groups is shown below.

Mechanical Properties

The mechanical properties of poly(organophosphazenes), such as tensile strength and compressive modulus, are also dictated by the side-group chemistry. For applications in tissue engineering, particularly for bone regeneration, it is desirable to have materials with high mechanical strength. The incorporation of bulky, rigid side groups can enhance the mechanical integrity of the polymer matrix.

Quantitative Data on Poly(organophosphazene) Properties

The ability to precisely control the properties of poly(organophosphazenes) by varying their side groups is a significant advantage. The following tables summarize key quantitative data for a selection of poly(organophosphazenes) with different side groups.

Table 1: Glass Transition Temperatures (Tg) of Selected Poly(organophosphazenes)

| Side Group (R) | Polymer Structure | Tg (°C) | Reference |

| Methoxy (-OCH₃) | [N=P(OCH₃)₂]n | -76 | [8] |

| Ethoxy (-OCH₂CH₃) | [N=P(OCH₂CH₃)₂]n | -84 | [8] |

| Trifluoroethoxy (-OCH₂CF₃) | [N=P(OCH₂CF₃)₂]n | -66 | [8] |

| Phenoxy (-OC₆H₅) | [N=P(OC₆H₅)₂]n | -8 | [8] |

| Glycine ethyl ester (-NHCH₂COOC₂H₅) | [N=P(NHCH₂COOC₂H₅)₂]n | -30 | [7] |

| Alanine ethyl ester (-NHCH(CH₃)COOC₂H₅) | [N=P(NHCH(CH₃)COOC₂H₅)₂]n | -15 | [7] |

| Phenylalanine ethyl ester (-NHCH(CH₂C₆H₅)COOC₂H₅) | [N=P(NHCH(CH₂C₆H₅)COOC₂H₅)₂]n | +38 | [7] |

Table 2: In Vitro Degradation of Selected Poly(organophosphazenes)

| Polymer | Side Groups | Degradation Conditions | % Mass Loss | Time | Reference |

| PNEA | Ethyl alanato | PBS, pH 7.4, 37°C | ~20% | 8 weeks | [7] |

| PGEE | Glycine ethyl ester | PBS, 37°C | ~70% | 70 days | [7] |

| PGAP | Glycine aniline pentamer | PBS, 37°C | ~50% | 70 days | [7] |

| PNEAmPh | Ethyl alanato / p-methylphenoxy | in vivo | 98% (MW decline) | 12 weeks | [7] |

| PNEAPhPh | Ethyl alanato / phenylphenoxy | in vivo | 63% (MW decline) | 12 weeks | [7] |

Table 3: Mechanical Properties of Selected Poly(organophosphazenes) for Bone Tissue Engineering

| Polymer | Side Groups | Compressive Strength (MPa) | Compressive Modulus (MPa) | Reference |

| PNEA | Ethyl alanato | 46.61 ± 17.56 | 230.1 ± 90.8 | [10] |

| PNEA₅₀mPh₅₀ | 50% Ethyl alanato, 50% p-methylphenoxy | 24.98 ± 11.26 | 134.2 ± 60.5 | [10] |

| PNEA₅₀PhPh₅₀ | 50% Ethyl alanato, 50% phenylphenoxy | 59.24 ± 25.59 | 301.2 ± 130.4 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in poly(organophosphazene) synthesis and characterization.

Synthesis of Poly(dichlorophosphazene) via Thermal Ring-Opening Polymerization

Materials:

-

Hexachlorocyclotriphosphazene ([N=PCl₂]₃), purified by sublimation

-

Pyrex tube (heavy-walled)

-

Vacuum line

-

High-temperature oven

Procedure:

-

Place the purified hexachlorocyclotriphosphazene (e.g., 10 g) into a clean, dry, heavy-walled Pyrex tube.

-

Connect the tube to a vacuum line and evacuate to a pressure of approximately 10⁻² torr.

-

While under vacuum, carefully seal the tube using a high-temperature torch.

-

Place the sealed tube in a high-temperature oven preheated to 250°C.

-

Heat the tube for 48-72 hours. The viscosity of the molten trimer will increase significantly as polymerization proceeds.

-

After the designated time, remove the tube from the oven and allow it to cool to room temperature.

-

Carefully break open the tube in a glovebox or under an inert atmosphere to recover the raw poly(dichlorophosphazene). The polymer will be a colorless, transparent, and highly viscous material.

-

The unreacted monomer can be removed by sublimation under vacuum at a temperature below the polymerization temperature (e.g., 60-80°C).

-

Dissolve the purified polymer in a dry, inert solvent such as anhydrous toluene or tetrahydrofuran (THF) to create a stock solution for subsequent substitution reactions. The concentration of this solution should be determined for accurate stoichiometry in the next step.

Macromolecular Substitution: Synthesis of Poly[bis(trifluoroethoxy)phosphazene]

Materials:

-

Poly(dichlorophosphazene) solution in anhydrous THF

-

Sodium trifluoroethoxide (NaOCH₂CF₃)

-

Anhydrous THF

-

Dry nitrogen or argon atmosphere

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Prepare a solution of sodium trifluoroethoxide in anhydrous THF. The amount of sodium trifluoroethoxide should be in slight excess (e.g., 10-20 mol%) relative to the P-Cl units in the poly(dichlorophosphazene) solution to ensure complete substitution.

-

In a flask under a dry nitrogen or argon atmosphere, add the poly(dichlorophosphazene) solution.

-

Slowly add the sodium trifluoroethoxide solution to the vigorously stirred poly(dichlorophosphazene) solution at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the peak corresponding to the P-Cl group (around -18 ppm) and the appearance of the peak for the substituted polymer (around -7 ppm for [N=P(OCH₂CF₃)₂]n).

-

After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as water or methanol.

-

Collect the precipitated polymer by filtration and wash it extensively with the non-solvent to remove any unreacted reagents and byproducts (e.g., NaCl).

-

Redissolve the polymer in a suitable solvent (e.g., THF or acetone) and reprecipitate it to further purify the product.

-

Dry the final polymer under vacuum to a constant weight.

Characterization by ³¹P NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the poly(organophosphazene) (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the polymer's solubility) in an NMR tube.

-

Ensure the polymer is fully dissolved to obtain a homogeneous solution.

Instrumental Parameters (Typical):

-

Spectrometer: 300 MHz or higher

-

Nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external or internal)

-

Pulse Program: Single pulse with proton decoupling

-

Relaxation Delay (d1): Sufficiently long to ensure full relaxation of the phosphorus nuclei (e.g., 5-10 seconds, depending on the polymer).

Data Analysis:

-

The chemical shift (δ) of the ³¹P signal is indicative of the electronic environment of the phosphorus atom.

-

For poly(dichlorophosphazene), a single peak is typically observed around -18 ppm.

-

For fully substituted poly(organophosphazenes), a single peak is expected at a chemical shift characteristic of the specific side group. For example, [N=P(OCH₂CF₃)₂]n shows a peak around -7 ppm.

-

Incomplete substitution or the presence of impurities will result in additional peaks in the spectrum.

Characterization by Differential Scanning Calorimetry (DSC)

Sample Preparation:

-

Accurately weigh a small amount of the dry polymer sample (e.g., 5-10 mg) into a DSC pan.

-

Seal the pan hermetically.

Instrumental Parameters (Typical):

-

Heating/Cooling Rate: 10°C/min

-

Temperature Range: Dependent on the expected Tg of the polymer (e.g., -100°C to 200°C).

-

Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.

Procedure:

-

Perform an initial heating scan to erase the thermal history of the sample.

-

Cool the sample at a controlled rate.

-

Perform a second heating scan. The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.

-

The Tg is typically determined as the midpoint of this transition.

Applications in Drug Development

The tunable properties of poly(organophosphazenes) make them highly attractive for various applications in drug development, particularly in the field of drug delivery. They can be formulated into a variety of drug delivery systems, including microspheres, nanoparticles, hydrogels, and polymer-drug conjugates.

A logical workflow for developing a poly(organophosphazene)-based drug delivery system is outlined below.

The biocompatibility of poly(organophosphazenes) and their degradation products is a significant advantage for in vivo applications. The ability to control the release kinetics of a therapeutic agent by tuning the polymer's degradation rate allows for the development of long-acting drug formulations, reducing the need for frequent administration and improving patient compliance.

Conclusion

Poly(organophosphazene) chemistry offers a powerful platform for the development of advanced materials with tailored properties. The synthetic versatility provided by the macromolecular substitution of poly(dichlorophosphazene) allows for the creation of a vast library of polymers with a wide range of physical, chemical, and biological characteristics. This adaptability makes them particularly well-suited for applications in drug development, where precise control over properties such as degradation rate and biocompatibility is paramount. As research in this field continues to advance, poly(organophosphazenes) are poised to play an increasingly important role in the development of next-generation drug delivery systems and other biomedical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27103K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. mdpi.com [mdpi.com]

Core Fundamental Properties of Fluorophosphazene Elastomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of fluorophosphazene elastomers, a unique class of inorganic polymers with significant potential in advanced applications, including drug delivery and biomedical devices. This document details their synthesis, chemical structure, physicochemical properties, and relevant experimental protocols, with a focus on data-driven insights for research and development.

Introduction to this compound Elastomers

This compound elastomers are a subclass of polyphosphazenes, which are polymers with a backbone of alternating phosphorus and nitrogen atoms. The phosphorus atoms are bonded to two side groups, which can be varied to a great extent to tailor the polymer's properties. In the case of this compound elastomers, these side groups are typically fluoroalkoxy groups. The presence of the P-N backbone imparts a unique combination of properties, including a low glass transition temperature, high thermal stability, and excellent resistance to a wide range of chemicals.[1][2]

To achieve elastomeric (rubbery) properties, the crystallinity of the polymer must be disrupted. This is typically accomplished by introducing two or more different fluoroalkoxy side groups in a random distribution along the polymer chain.[1][3] This molecular asymmetry prevents the polymer chains from packing into a regular crystalline lattice, resulting in an amorphous material with a low glass transition temperature and high flexibility.[3]

Synthesis of this compound Elastomers

The most common and versatile method for synthesizing this compound elastomers is a two-step process involving the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene followed by macromolecular substitution.

Step 1: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene

The first step is the thermal ring-opening polymerization of the cyclic trimer, hexachlorocyclotriphosphazene ((NPCl₂)₃), to produce high molecular weight poly(dichlorophosphazene) ((NPCl₂)n).[2][4][5] This reaction is typically carried out in the melt under vacuum at temperatures around 250°C.[4][5] It is crucial to control the polymerization time and temperature to obtain a soluble, linear polymer and to avoid the formation of cross-linked, insoluble material.

Step 2: Macromolecular Substitution with Fluoroalkoxides

The highly reactive P-Cl bonds in poly(dichlorophosphazene) are susceptible to nucleophilic attack, allowing for the complete replacement of the chlorine atoms with a wide variety of side groups.[2][4] For the synthesis of this compound elastomers, a mixture of sodium fluoroalkoxides is used as the nucleophile. Common fluoroalkoxy groups include trifluoroethoxy (-OCH₂CF₃) and longer-chain fluoroalkoxides like heptafluorobutoxy (-OCH₂(CF₂)₃H) or octafluoropentoxy (-OCH₂(CF₂)₄H).[1][6] The reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane. The ratio of the different fluoroalkoxides can be controlled to fine-tune the properties of the final elastomer.[6]

Data Presentation: Physicochemical Properties

The properties of this compound elastomers can be tailored by varying the nature and ratio of the fluoroalkoxy side groups. The following tables summarize key quantitative data for representative this compound elastomers.

Table 1: Thermal Properties of Selected this compound Elastomers

| Polymer Composition (Side Groups) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Poly[bis(trifluoroethoxy)phosphazene] (crystalline homopolymer for reference) | -66[3] | ~350-400 |

| Mixed-substituent: Trifluoroethoxy and Octafluoropentoxy | -60 to -75[1][6] | >300 |

| Mixed-substituent: Trifluoroethoxy and Phenoxy | Increases with phenoxy content[7] | >300 |

Table 2: Mechanical Properties of a Typical Mixed-Substituent this compound Elastomer

| Property | Value |

| Tensile Strength | 2 - 10 MPa[8][9] |

| Elongation at Break | 150 - 500%[8][9] |

| Hardness (Shore A) | 30 - 70 |

Note: The mechanical properties of this compound elastomers are highly dependent on the specific side groups, their ratio, the molecular weight of the polymer, and the presence and density of cross-linking.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative mixed-substituent this compound elastomer.

Synthesis of Poly[bis(trifluoroethoxy)-co-(octafluoropentoxy)]phosphazene

Materials:

-

Hexachlorocyclotriphosphazene ((NPCl₂)₃)

-

Sodium metal

-

2,2,2-Trifluoroethanol

-

2,2,3,3,4,4,5,5-Octafluoropentanol

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous heptane

-

Nitrogen gas (high purity)

Protocol:

-

Preparation of Poly(dichlorophosphazene): Purify hexachlorocyclotriphosphazene by recrystallization from heptane followed by vacuum sublimation. Place the purified trimer in a sealed Pyrex tube under vacuum and heat at 250°C for 48-72 hours. The reaction should be stopped before the polymer becomes insoluble (typically at 30-50% conversion). Dissolve the resulting poly(dichlorophosphazene) in anhydrous THF.

-

Preparation of Sodium Fluoroalkoxides: In separate flasks under a nitrogen atmosphere, prepare sodium trifluoroethoxide and sodium octafluoropentoxide by reacting sodium metal with a stoichiometric amount of the respective fluoroalcohol in anhydrous THF.

-

Macromolecular Substitution: Cool the poly(dichlorophosphazene) solution in an ice bath. Prepare a solution containing the desired molar ratio of sodium trifluoroethoxide and sodium octafluoropentoxide in anhydrous THF. Add the mixed alkoxide solution dropwise to the stirred poly(dichlorophosphazene) solution under a nitrogen atmosphere.

-

Reaction and Purification: Allow the reaction mixture to warm to room temperature and then reflux for 24-48 hours to ensure complete substitution. After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of water or heptane. Wash the precipitated elastomer extensively with water and then with methanol to remove any inorganic salts and unreacted alkoxides.

-

Drying: Dry the purified this compound elastomer under vacuum at 40-60°C until a constant weight is achieved.

Characterization Protocols

a) Gel Permeation Chromatography (GPC):

-

Sample Preparation: Dissolve a small amount of the dried elastomer (1-2 mg/mL) in a suitable solvent, such as THF.[10] Filter the solution through a 0.2 µm PTFE filter before injection.[10]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).[10][11]

-

Analysis: Calibrate the system with narrow molecular weight polystyrene standards.[11] Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[10]

b) Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Place a small sample (5-10 mg) of the dried elastomer into an aluminum DSC pan and seal it.

-

Instrumentation: Use a calibrated DSC instrument.

-

Analysis: Heat the sample from a low temperature (e.g., -100°C) to a temperature above its expected glass transition (e.g., 50°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[12][13] The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[12]

c) Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small sample (5-10 mg) of the dried elastomer into a TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Analysis: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[14][15] The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Mandatory Visualizations

Synthesis Workflow of this compound Elastomers

Caption: Synthesis workflow for this compound elastomers.

This compound Elastomer in a Drug Delivery System

Caption: Conceptual model of a this compound-based drug delivery system.

Applications in Drug Development

The unique properties of this compound elastomers make them highly attractive for various applications in drug development and biomedicine.[4][16][17]

-

Drug Delivery Vehicles: Their biocompatibility and tunable degradation rates allow for the development of controlled-release drug delivery systems.[4] They can be formulated into micro- or nanoparticles to encapsulate therapeutic agents, protecting them from premature degradation and enabling sustained release at the target site.

-

Biomaterials for Medical Devices: Their biostability, flexibility, and resistance to biofouling make them suitable for coating medical implants or for the fabrication of soft, implantable devices.[1]

-

Tissue Engineering Scaffolds: Biodegradable this compound elastomers can be used to create scaffolds that support cell growth and tissue regeneration, degrading over time to be replaced by new tissue.

The ability to precisely engineer the properties of this compound elastomers by modifying their side-chain chemistry provides a powerful platform for the design of advanced materials for a wide range of biomedical applications. Further research into the structure-property relationships of these versatile polymers will undoubtedly lead to new and innovative solutions in the fields of drug delivery and regenerative medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphosphazene Elastomers, Gels, and Other Soft Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Polyphosphazene-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tensile Strength Ranges for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]

- 9. technoad.com [technoad.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. mt.com [mt.com]

- 14. tainstruments.com [tainstruments.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Exploring the Molecular Nuances of Cyclophosphazenes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and biomedical applications of cyclophosphazene models. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of these versatile inorganic heterocyclic compounds, with a focus on their potential in therapeutics.

Introduction to Cyclophosphazenes

Cyclophosphazenes are a class of compounds containing a core ring structure of alternating phosphorus and nitrogen atoms, with the general formula (NPR₂)ₙ, where 'n' is typically 3 or 4. The phosphorus atoms can be substituted with a wide variety of organic or inorganic groups, allowing for the fine-tuning of their chemical and physical properties. This versatility has led to their investigation in diverse fields, including materials science, catalysis, and, most notably, drug development. Their biocompatibility and the ability to serve as a scaffold for various functional groups make them promising candidates for the development of novel therapeutic agents and drug delivery systems.

Molecular Structure and Data

The foundational structure of the most commonly studied cyclophosphazenes is the hexachlorocyclotriphosphazene (HCCP) ring, a nearly planar six-membered ring with D₃h symmetry. The P-N bond lengths within the ring are intermediate between single and double bonds, typically around 1.58 Å, indicating significant π-electron delocalization. Substitution of the chlorine atoms with different functional groups can lead to slight puckering of the ring and variations in bond lengths and angles.

Crystallographic Data of Selected Cyclophosphazene Models

The following table summarizes key bond lengths and angles for representative cyclophosphazene derivatives, providing a comparative look at the impact of substitution on the core molecular structure.

| Compound Name | P-N (ring) Bond Length (Å) | P-Cl Bond Length (Å) | P-O Bond Length (Å) | P-N (exo) Bond Length (Å) | N-P-N Angle (°) | P-N-P Angle (°) | Reference |

| Hexachlorocyclotriphosphazene | 1.581 | 1.993 | - | - | 118.4 | 121.4 | [1][2] |

| Hexaphenoxycyclotriphosphazene | 1.574 | - | 1.585 | - | 117.2 | 122.5 | [3] |

| Hexa(anilino)cyclotriphosphazene | 1.582 | - | - | 1.670 | 116.7 | 122.3 | [3] |

| Hexa(methylamino)cyclotriphosphazene | 1.587 | - | - | 1.652 | 117.9 | 121.8 |

Thermal Properties of Cyclophosphazene Derivatives

The thermal stability of cyclophosphazenes is a critical parameter for their application in materials science and drug delivery. The following table presents thermal data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for various derivatives.

| Compound | Decomposition Temp (°C) (TGA, Td) | Glass Transition Temp (°C) (DSC, Tg) | Char Yield (%) at 700°C | Reference |

| Hexa(allylamino)cyclotriphosphazene | 250 (onset) | - | ~40 | [4] |

| Poly(tris-spiro-3,4-dioxbenzene)cyclotriphosphazenes with Schiff-bases | 375 (onset) | 135-175 | 36-42 | [5] |

| Hexasubstituted cyclotriphosphazene with Schiff base and ester units | 189.73 (for NO₂ derivative) | - | 34.2 (for NO₂ derivative) | [6] |

Experimental Protocols

Synthesis of Hexa(allylamino)cyclotriphosphazene

This protocol describes a representative nucleophilic substitution reaction to synthesize a fully substituted aminocyclophosphazene.

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

Allylamine

-

Benzene (or a less toxic solvent like toluene)

-

Triethylamine (optional, as a hydrogen chloride scavenger)

-

Anhydrous diethyl ether

-

Maghnite-H+ catalyst (optional, for a greener synthesis)

Procedure:

-

Dissolve 1 g (0.0028 mol) of hexachlorocyclotriphosphazene in 5 mL of benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

In a separate flask, dilute 3.03 mL of allylamine in 3.33 mL of benzene.[4]

-

Slowly add the allylamine solution to the stirring HCCP solution at room temperature.

-

If not using a large excess of the amine, triethylamine (in slight excess relative to the moles of HCl that will be produced) can be added to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at 20°C for 24 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting HCCP signal (around +20 ppm) and the appearance of a new singlet for the fully substituted product will indicate the completion of the reaction.

-

After the reaction is complete, filter the mixture to remove any precipitated amine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as cyclohexane.

Alternative Green Synthesis: The reaction can also be catalyzed by Maghnite-H+, an environmentally friendly clay catalyst, in diethyl ether, which offers a more sustainable synthetic route.[4]

³¹P NMR Spectroscopy Analysis

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance NEO 600 MHz) equipped with a broadband observe (BBO) probe.[7]

Sample Preparation:

-

Dissolve 10-20 mg of the cyclophosphazene sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Tune and match the probe for the ³¹P frequency.

-

Acquire a one-dimensional ³¹P spectrum with proton decoupling.[8] A common pulse program is zgig.[7]

-

Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of phosphazenes, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[8]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

-

Integrate the signals if quantitative analysis is required.

Visualizing Cyclophosphazene Mechanisms and Workflows

Signaling Pathway of Cyclophosphazene-Induced Apoptosis

Many cyclophosphazene derivatives exhibit anticancer activity by inducing programmed cell death, or apoptosis. A common pathway involves the activation of caspases, a family of cysteine proteases. The following diagram illustrates a simplified model of this process.

Caption: Apoptosis induction by a cyclophosphazene derivative.

Experimental Workflow for Cyclophosphazene Synthesis and Characterization

The following diagram outlines the typical workflow from the synthesis of a cyclophosphazene derivative to its full characterization.

References

- 1. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. academeresearchjournals.org [academeresearchjournals.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

Initial Investigations into Fluorophosphazene Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophosphazenes, a unique class of hybrid inorganic-organic polymers, have garnered significant attention in the biomedical field due to their remarkable versatility and tunable properties. The incorporation of fluorine atoms into the side chains of the polyphosphazene backbone imparts a range of desirable characteristics, including hydrophobicity, thermal stability, and enhanced biocompatibility. These properties make fluorophosphazenes promising candidates for a variety of applications, such as drug delivery vehicles, coatings for medical devices, and scaffolds for tissue engineering. This technical guide provides an in-depth overview of the initial investigations into the biocompatibility of fluorophosphazenes, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Biocompatibility of Fluorophosphazene Derivatives

The biocompatibility of fluorophosphazenes is critically dependent on the nature of their organic side chains. The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative analysis of different this compound derivatives.

Table 1: In Vitro Hemocompatibility of this compound-Based Materials

| This compound Derivative | Assay | Blood Source | Hemolysis (%) | Platelet Adhesion | Source |

| Poly[bis(trifluoroethoxy)phosphazene] (PTFEP/TFE) | Hemolysis | Rabbit (Whole Blood) | < 1 | Low | [1] |

| Crosslinkable Poly[bis(octafluoropentoxy) phosphazene] (X-OFP) | Hemolysis | Not Specified | Not Specified | Low | [2] |

| Fluorinated Sulfonated Polyphosphazenes (FESP and FPSP) | Hemolysis | Rabbit (Whole Blood) | < 1 | Not Specified | [1] |

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| This compound Derivative | Cell Line | Assay | Incubation Time | Cell Viability (%) | Source |

| Poly[di(carboxylatophenoxy)phosphazene] (PCPP) | L929 Mouse Fibroblast | XTT | Not Specified | No toxic effect at studied concentrations | [3] |

| Poly(organophosphazenes) with photoactive drug hypericin | Not Specified | Not Specified | Not Specified | Excellent (no toxicity of free polymer) | [4] |

| Residual Phosphazenium Catalysts (t-BuP4 and t-BuP2 salts) | MDA-MB-231, A2780 | MTT | Not Specified | Considerably cytotoxic | [5] |

Table 3: In Vivo Biocompatibility and Inflammatory Response of Polyphosphazenes

| Polyphosphazene Derivative | Animal Model | Implantation Site | Duration | Inflammatory Response | Key Findings | Source |

| Alanine-modified polyphosphazenes | Rat | Subcutaneous | Up to 12 weeks | Minimal to moderate | Biodegradable and biocompatible | [6] |

| Polyzene-F (PzF) Nanocoating | Porcine | Renal and iliac artery stents | Not Specified | Reduced inflammation | Reduced platelet adhesion and clotting, accelerated healing | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. The following sections outline the protocols for key experiments cited in the literature.

Hemolysis Assay (Direct Contact Method)

This protocol is a generalized procedure based on common practices for assessing the hemolytic potential of biomaterials.

Objective: To quantify the extent of red blood cell (RBC) lysis caused by direct contact with a this compound material.

Materials:

-

This compound material (e.g., coated discs, films)

-

Freshly collected rabbit whole blood with anticoagulant (e.g., citrate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water (positive control)

-

PBS (negative control)

-

Spectrophotometer

Procedure:

-

Prepare material samples of a defined surface area.

-

Wash the material samples with PBS to remove any contaminants.

-

Dilute the whole blood with PBS to a specified concentration.

-

Place the material samples in test tubes.

-

Add the diluted blood to the test tubes containing the material samples, as well as to positive and negative control tubes.

-

Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

-

Centrifuge the tubes to pellet the intact RBCs.

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound materials using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the effect of a this compound material or its leachables on the metabolic activity and viability of a cell line.

Materials:

-

This compound material extract or material discs

-

Mammalian cell line (e.g., L929, NIH 3T3)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

MTT reagent solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Material Extraction (for indirect cytotoxicity):

-

Incubate the this compound material in cell culture medium at 37°C for 24-72 hours to create an extract.

-

Collect the extract and filter it to ensure sterility.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the old medium and replace it with the material extract (for indirect assay) or place the material discs directly onto the cell monolayer (for direct contact assay).

-

Include positive (e.g., cytotoxic substance) and negative (fresh medium) controls.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition:

-

Remove the treatment medium and add fresh medium containing the MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-